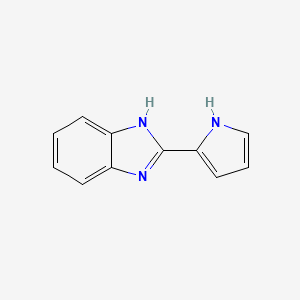

2-(1H-pyrrol-2-yl)-1H-benzimidazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

3878-23-7 |

|---|---|

Formule moléculaire |

C11H9N3 |

Poids moléculaire |

183.21 g/mol |

Nom IUPAC |

2-(1H-pyrrol-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C11H9N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-7,12H,(H,13,14) |

Clé InChI |

LAOMLYGDZXWXDC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CN3 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 2-(1H-pyrrol-2-yl)-1H-benzimidazole

The most common and well-established methods for the synthesis of this compound involve the condensation of o-phenylenediamine (B120857) or its derivatives with various pyrrole-2-substituted precursors. These reactions are often followed by an oxidative cyclization step to form the final benzimidazole (B57391) ring.

Condensation Reactions with o-Phenylenediamine Derivatives

A cornerstone of this compound synthesis is the reaction between o-phenylenediamine and a suitable two-carbon unit derived from a pyrrole (B145914) precursor. This approach typically proceeds through the formation of an intermediate which then undergoes cyclization.

A widely employed and direct method involves the condensation of o-phenylenediamine with pyrrole-2-carboxaldehyde. This reaction is typically carried out in a suitable solvent and may be promoted by a catalyst. The initial condensation forms a dihydropyrrolyl-benzimidazole intermediate, which is subsequently oxidized to the final aromatic product. unicamp.br

For instance, the reaction can be performed by stirring o-phenylenediamine and pyrrole-2-carboxaldehyde at room temperature, followed by oxidation. unicamp.br This straightforward approach provides a versatile route to the target compound and its derivatives.

Table 1: Synthesis of this compound and its Derivatives using Carboxaldehyde Precursors

| o-Phenylenediamine Derivative | Pyrrole-2-carboxaldehyde Derivative | Product | Yield (%) | Reference |

| o-Phenylenediamine | 1-Vinyl-1H-pyrrole-2-carbaldehyde | 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazole | up to 89% | researchgate.net |

The condensation reaction between o-phenylenediamine and pyrrole-2-carboxaldehyde proceeds through the formation of a Schiff base (imine) intermediate. researchgate.net This intermediate can be formed and then cyclized in a one-pot synthesis, or it can be isolated before the cyclization step. The formation of the Schiff base involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the pyrrole-2-carboxaldehyde, followed by dehydration.

The isolation of the Schiff base intermediate can be achieved under specific reaction conditions. For example, by reacting 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of trifluoroacetic acid (TFA) at room temperature for 30 minutes, the intermediate Schiff bases of exclusively E configuration can be isolated in high yields (91-98%). researchgate.net

The synthesis of this compound is significantly influenced by the choice of catalysts and reaction conditions.

Trifluoroacetic Acid (TFA): Acid catalysts, such as TFA, are used to promote the condensation reaction and the subsequent cyclization. A 1% concentration of TFA in DMSO has been shown to be effective. researchgate.net

Dimethyl Sulfoxide (DMSO): DMSO serves as a high-boiling point solvent that can facilitate the reaction at elevated temperatures. researchgate.net

Air Atmosphere: The final step of the synthesis often involves an oxidation to form the aromatic benzimidazole ring. Utilizing an air atmosphere is a simple and effective method for this oxidation, particularly when the reaction is heated. unicamp.brresearchgate.net

Elevated Temperature: The cyclization and oxidation steps are typically accelerated by heating the reaction mixture, with temperatures in the range of 60-70°C being commonly employed. unicamp.brresearchgate.net

Alternative Cyclization Strategies

While the condensation with carboxaldehydes is the most common route, alternative strategies for the synthesis of the this compound scaffold exist. One such method involves the use of different starting materials that can also lead to the formation of the benzimidazole ring.

A notable alternative is the condensation between 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and substituted 1,2-phenylenediamines. researchgate.net This methodology provides a different pathway to pyrrolyl-benzimidazole heterocycles, and the reaction conditions can influence whether the final product is the benzimidazole or a pyrrolyl-quinoxaline. researchgate.net

Employment of Oxidative Reagents in Benzimidazole Ring Closure

The final step in many synthetic pathways to this compound is the oxidative dehydrogenation of the initially formed dihydrobenzimidazole intermediate. While atmospheric oxygen can be sufficient, other oxidizing agents can also be employed to facilitate this transformation. unicamp.brresearchgate.net

The use of a mild oxidizing reagent like pyridine (B92270) N-oxide (PyO) has been reported for the synthesis of benzimidazole heterocycles from halogenated compounds and aromatic 1,2-diamines, suggesting its potential applicability in the synthesis of the title compound. researchgate.net

Synthesis of N-Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with tailored properties. These modifications primarily involve the substitution at the nitrogen atoms of the benzimidazole and pyrrole rings.

N-Alkylation and N-Functionalization Strategies

N-alkylation is a common strategy to enhance the lipophilicity of benzimidazole derivatives, which can be crucial for their biological activity. nih.gov A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to improve their ability to penetrate lipid membranes. nih.gov The synthesis of these derivatives often involves the reaction of the parent benzimidazole with an appropriate alkyl halide in the presence of a base. nih.gov For instance, N-methylated indolylbenzimidazole can be formed by treating the starting substrate with sodium hydride and then methyl iodide. nih.gov

One specific example of N-functionalization is the introduction of a morpholin-4-ylmethyl group. This moiety is of interest in medicinal chemistry. researchgate.net The synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione has been achieved through the Willgerodt–Kindler reaction, involving the heating of 2-methylbenzimidazole, morpholine, and sulfur. nih.gov Another approach involves the condensation of o-phenylenediamines with appropriate aldehydes.

Microwave-assisted synthesis has emerged as an efficient method for preparing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, offering significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Table 1: Examples of N-Alkylated and N-Functionalized Derivatives

| Derivative Name | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Condensation and N-alkylation | o-phenylenediamine, aromatic aldehydes, alkyl halides | nih.govacs.org |

| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | Willgerodt–Kindler reaction | 2-methylbenzimidazole, morpholine, sulfur | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole | Microwave-assisted condensation and substitution | 4-nitro/chloro-o-phenylenediamine, aromatic aldehydes, substituted halides | nih.gov |

Introduction of Sulfonyl Groups at the Benzimidazole Moiety

The incorporation of a sulfonyl group into the benzimidazole structure is another significant modification. Benzimidazole-sulfonyl derivatives are known to exhibit a range of biological activities. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of a benzimidazole derivative with a sulfonyl chloride. nih.gov

For example, novel benzimidazole-sulfonyl hybrids have been synthesized by reacting a substituted benzimidazole with a sulfonyl chloride derivative. nih.gov In one synthetic route, an aniline (B41778) derivative is first protected, then reacted with a sulfonic acid to form a sulfonyl chloride, which is subsequently reacted with an amine to yield the final sulfonamide product. nih.gov Another strategy involves a multi-step synthesis starting from the reaction of a phenol (B47542) with ethyl-2-bromoacetate, followed by several condensation and substitution reactions to afford the desired benzimidazole derivative with a sulfonyl group. nih.gov

The position of the sulfonyl group on the benzimidazole ring can influence the properties of the resulting compound. For instance, 5-sulfonyl benzimidazole derivatives have been evaluated for their biological activities. nih.gov

Table 2: Synthesis of Benzimidazole-Sulfonyl Derivatives

| Derivative Type | Synthetic Approach | Key Steps | Reference |

|---|---|---|---|

| Benzimidazole-sulfonyl hybrids | Multi-step synthesis | Protection of aniline, reaction with sulfonic acid, reaction with amine | nih.gov |

| Benzimidazole derivatives with sulfonyl group | Multi-step synthesis | Reaction of phenol with ethyl-2-bromoacetate, condensations, SN2 substitution | nih.gov |

Incorporation of Vinyl Groups

The introduction of a vinyl group onto the pyrrole nitrogen of the this compound scaffold leads to the formation of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles. researchgate.net These compounds can be synthesized through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. researchgate.net This reaction can proceed directly or via an intermediate Schiff base. researchgate.net The reaction is typically carried out in dimethyl sulfoxide (DMSO) with a catalytic amount of trifluoroacetic acid (TFA) in an air atmosphere at elevated temperatures (60-70°C). researchgate.net This method has been shown to produce the desired vinylated benzimidazoles in high yields. researchgate.net

2-Vinyl-1H-benzimidazole itself is a polymerizable monomer with reactive groups. biosynth.com

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds of high purity. Common techniques include column chromatography and recrystallization. unicamp.brijpsm.com

For the purification of this compound, a mobile phase of toluene (B28343) and dichloromethane (B109758) (7:3 ratio) has been used in column chromatography. unicamp.br Following column chromatography, recrystallization from ethyl acetate (B1210297) is often performed to further purify the compound. unicamp.br

In the synthesis of various benzimidazole derivatives, thin-layer chromatography (TLC) is used to monitor the progress of the reaction. ijpsm.comijrar.org Silica (B1680970) gel is a common stationary phase for both TLC and column chromatography. ijpsm.com Different solvent systems are employed as the mobile phase depending on the specific compound being purified. For example, a mixture of ethyl acetate and petroleum ether (2:8) has been used as an eluent for column chromatography of some benzimidazole derivatives. ijrar.org After column chromatography, the crude product is often recrystallized from a suitable solvent, such as ethanol, to obtain the pure product. ijrar.org

Flash chromatography is another purification technique that has been employed. For instance, after a reaction to synthesize a 1,2-disubstituted benzimidazole, the residue was purified via flash chromatography on silica gel using 9% ethyl acetate in petroleum ether as the eluent. nih.gov

Table 3: Purification Techniques

| Technique | Details | Application | Reference |

|---|---|---|---|

| Column Chromatography | Mobile phase: Toluene:Dichloromethane (7:3) | Purification of this compound | unicamp.br |

| Recrystallization | Solvent: Ethyl acetate | Final purification step | unicamp.br |

| Thin-Layer Chromatography (TLC) | Stationary phase: Silica gel G; Mobile phases: various | Monitoring reaction progress | ijpsm.com |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the molecular framework.

Proton (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The synthesis of 2-(1H-pyrrol-2-yl)-1H-benzimidazole has been confirmed using ¹H NMR spectroscopy, among other techniques. unicamp.br In the ¹H NMR spectra of related benzimidazole (B57391) derivatives, the protons of the benzimidazole ring typically produce multiplet signals in the range of 6.9–7.3 ppm when measured in a DMSO solvent. nih.gov The labile NH proton of the benzimidazole ring is often observed as a broad singlet at a higher chemical shift. For instance, in 2-phenyl-1H-benzimidazole, the NH proton appears at approximately 12.95 ppm in DMSO-d6. rsc.org The protons of the pyrrole (B145914) ring in related structures also exhibit characteristic signals. For example, in 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol, the pyrrole protons appear as a triplet at 6.22 ppm.

A detailed analysis of the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on both the benzimidazole and pyrrole rings, with their specific chemical shifts and coupling patterns providing definitive structural confirmation.

Table 1: Representative ¹H NMR Chemical Shifts for Related Benzimidazole and Pyrrole Structures

| Structure | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 2-Phenyl-1H-benzimidazole rsc.org | DMSO-d6 | NH | 12.95 | s |

| Aromatic (Benzimidazole & Phenyl) | 7.19-8.20 | m | ||

| 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol | DMSO-d6 | NH (Benzimidazole) | 7.19-7.25 | m |

| SH | 12.46 | s | ||

| Pyrrole H | 6.22 | t | ||

| 1H-benzimidazole-2-yl hydrazones nih.gov | DMSO | NH (Benzimidazole & Hydrazone) | 11.26-11.55 | br s |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The data is presented for illustrative purposes based on similar structures.

Carbon (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The synthesis and characterization of various benzimidazole derivatives have been supported by ¹³C NMR data. researchgate.netrsc.org In general, the carbon atoms in the aromatic rings of benzimidazoles resonate in the region of 110-155 ppm. For instance, in 2-phenyl-1H-benzo[d]imidazole, the carbon signals appear at 122.03, 127.36, 128.50, 128.86, 129.76, 130.10, 143.17, and 151.14 ppm in DMSO-d6. rsc.org The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, typically appears at a lower field. For 2-alkyl-substituted benzimidazoles, the δC2 is shifted to higher frequencies by 10–15 ppm compared to the unsubstituted benzimidazole. mdpi.com The presence of tautomerism in benzimidazoles can lead to averaged signals in the ¹³C NMR spectrum, a phenomenon that has been extensively studied. mdpi.comarabjchem.orgnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Related Benzimidazole Structures

| Structure | Solvent | Carbon | Chemical Shift (ppm) |

|---|---|---|---|

| 2-Phenyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | Aromatic & Imidazole (B134444) Carbons | 122.03 - 151.14 |

| 2-Methyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | Aromatic & Imidazole Carbons | 114.17 - 151.15 |

| CH3 | 14.54 | ||

| 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol | DMSO-d6 | C=S | 176.2 |

Note: The data is presented for illustrative purposes based on similar structures.

Nitrogen (¹⁵N NMR) for Specific Structural Insights

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of nitrogen atoms. In the context of benzimidazoles, ¹⁵N NMR is particularly useful for studying proton transfer and tautomerism. nih.gov For related nitrosamine (B1359907) compounds, the chemical shifts are reported relative to an ammonia (B1221849) scale. nih.gov The study of N-unsubstituted 1H-benzimidazoles using ¹⁵N NMR has allowed for the unambiguous assignment of tautomeric positions. nih.gov For this compound, ¹⁵N NMR could definitively distinguish between the pyrrole and benzimidazole nitrogen atoms and provide insight into any intermolecular or intramolecular hydrogen bonding.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The synthesis of this compound has been confirmed by FT-IR spectroscopy. unicamp.br The IR spectrum of benzimidazole derivatives typically shows characteristic absorption bands. The N-H stretching vibration of the imidazole ring is a prominent feature, often appearing as a broad band in the region of 3100-3400 cm⁻¹. rsc.orgnih.gov For example, in 2-phenyl-1H-benzimidazole, the N-H stretch is observed at 3436 cm⁻¹. rsc.org The C=N stretching vibration of the imidazole ring is typically found in the range of 1600-1630 cm⁻¹. rsc.orgdergi-fytronix.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. dergi-fytronix.com

Table 3: Characteristic FT-IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=N (Imidazole) | Stretching | 1600 - 1630 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Note: The data is compiled from various sources on benzimidazole derivatives. rsc.orgnih.govdergi-fytronix.com

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For related benzimidazole compounds, Raman spectra have been recorded and are available in spectral databases. chemicalbook.comchemicalbook.com This technique can be particularly useful for identifying vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretching modes.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for polar, heterocyclic molecules like this compound.

In a study detailing the synthesis and characterization of this compound, ESI-MS was utilized in positive mode (ESI+) to verify its formation. unicamp.br The analysis, conducted in a methanol (B129727) solvent, successfully identified the protonated molecular ion, [M+H]⁺. unicamp.br The detection of this ion at a specific mass-to-charge ratio (m/z) corresponding to the compound's molecular weight plus the mass of a proton provides strong evidence for its successful synthesis. The molecular formula of the compound is C₁₁H₉N₃, which corresponds to a molecular weight of 183.21 g/mol . The expected [M+H]⁺ ion would therefore have an m/z of approximately 184.22.

The fragmentation pattern observed in the mass spectrum of 2-substituted benzimidazoles typically involves the stable benzimidazole ring system. researchgate.netsemanticscholar.orgresearchgate.net Cleavage often occurs at the bond connecting the substituent to the benzimidazole core, although the fused ring system itself is generally stable. researchgate.net

| Technique | Ionization Mode | Observed Ion | Significance | Reference |

| Mass Spectrometry (MS) | Electrospray (ESI+) | [M+H]⁺ | Confirms molecular weight | unicamp.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is dictated by the chromophoric systems of the benzimidazole and pyrrole rings.

The absorption bands in these types of aromatic and heterocyclic compounds arise primarily from π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. For the benzimidazole moiety, characteristic absorptions are observed around 243 nm, 274 nm, and 279-282 nm. nih.govnih.gov The pyrrole ring also exhibits strong π → π* transitions, though these typically occur at shorter wavelengths, below 220 nm. nih.gov

n → π Transitions:* These are lower-intensity absorptions that involve the excitation of non-bonding electrons (from the nitrogen lone pairs) into antibonding π* orbitals. These transitions are often obscured by the more intense π → π* bands.

In the conjugated system of this compound, the electronic coupling between the two heterocyclic rings can lead to shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the individual parent compounds. The absorption properties of similar 2-phenylbenzimidazole (B57529) derivatives are known to be sensitive to pH due to protonation or deprotonation of the nitrogen atoms. nih.gov

| Chromophore | Typical Absorption λmax (nm) | Transition Type | Reference |

| Benzimidazole | ~243, ~274, ~282 | π → π | nih.gov |

| Pyrrole | < 220 | π → π | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, extensive crystallographic data for other 2-substituted benzimidazole derivatives allow for a reliable prediction of its key structural features. csic.esresearchgate.net

| Structural Feature | Typical Observation in 2-Substituted Benzimidazoles | Reference |

| Benzimidazole Core | Planar or nearly planar | researchgate.net |

| Intermolecular Interactions | N-H···N hydrogen bonds forming chains or dimers | researchgate.net |

| Crystal Packing | Often stabilized by π-π stacking interactions | researchgate.net |

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and study polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.netmanchester.ac.uk Different polymorphs of a compound can have distinct physical properties. PXRD is instrumental in detecting the presence of different crystalline forms or amorphous content in a bulk sample by analyzing the unique diffraction pattern produced by each phase. researchgate.net

In the context of benzimidazole derivatives, PXRD is used to study aggregation and ensure phase purity. nih.gov Changes in PXRD patterns, such as shifts in peak positions or the appearance of new peaks, can indicate a phase transition or the presence of a new polymorphic form, which might arise under different crystallization conditions. researchgate.net While specific aggregation studies using PXRD for this compound are not documented in the reviewed literature, this technique remains a critical tool for characterizing the solid-state behavior of this class of compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is compared against the theoretical values calculated from the compound's empirical formula to confirm its purity and composition. For a newly synthesized compound, a close correlation between the found and calculated values (typically within ±0.4%) is a standard requirement for characterization. acs.org

For this compound, the empirical formula is C₁₁H₉N₃. The calculated elemental composition provides a benchmark for verifying the identity of a synthesized sample.

| Element | Symbol | Theoretical Weight % |

| Carbon | C | 72.11% |

| Hydrogen | H | 4.95% |

| Nitrogen | N | 22.94% |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2-(1H-pyrrol-2-yl)-1H-benzimidazole

The coordination chemistry of this compound is dictated by the availability of its nitrogen atoms for metal binding and the potential for deprotonation of the benzimidazole (B57391) N-H group.

Nitrogen Atoms as Potential Coordination Sites

This compound possesses three nitrogen atoms, each with the potential to coordinate to a metal center. These include the pyrrolic nitrogen and the two nitrogen atoms of the benzimidazole moiety (one pyrrole-type and one pyridine-type). In many benzimidazole-containing ligands, it is the pyridine-type nitrogen atom that readily coordinates with transition metals. dergi-fytronix.com The pyrrole-type nitrogen of the benzimidazole ring and the pyrrole (B145914) ring itself can also be involved in coordination, leading to various binding modes. The specific coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands.

Deprotonation Behavior of the Benzimidazole N-H Group and its Impact on Ligand Properties

The N-H proton of the benzimidazole ring is acidic and can be removed upon treatment with a base or during complexation with certain metal ions. This deprotonation results in an anionic ligand, which can significantly alter the electronic properties of the resulting metal complex. The deprotonated ligand is a stronger sigma-donor, which can lead to more stable metal complexes and influence the ligand field strength. This behavior is a known feature of benzimidazole-derived ligands and plays a crucial role in their coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of this compound, abbreviated as "bimpr," has been achieved through a two-step reaction involving the condensation of o-phenylenediamine (B120857) with a pyrrole carboxaldehyde, followed by oxidation. unicamp.br This ligand has been utilized in the synthesis of various transition metal complexes.

Iron (Fe(II)) and Ruthenium (Ru(II)/Ru(III)/Ru(IV)) Complexes

The synthesis of Fe(II) and Ru(II) complexes with this compound has been reported. unicamp.brresearchgate.net While detailed characterization for the "bimpr" complexes is limited in the available literature, studies on the analogous ligand 2-pyridine-benzimidazole (2-bzimpy) provide insights into the expected properties. The formation of homoleptic [Fe(2-bzimpy)₃]²⁺ and [Ru(2-bzimpy)₃]²⁺ complexes has been confirmed through various spectroscopic techniques, including ¹H-NMR, UV-Vis, and FT-IR, as well as mass spectrometry. unicamp.br The appearance of new absorption bands above 350 nm in the UV-Vis spectra is a characteristic feature indicating the formation of these complexes. unicamp.br

Ruthenium complexes with similar benzimidazole-containing ligands have been synthesized with the metal in various oxidation states, including Ru(II), Ru(III), and Ru(IV). nih.gov For instance, ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have been isolated and characterized, revealing different coordination geometries, from a four-legged piano-stool for Ru(II) to a distorted octahedral for Ru(III) and Ru(IV). nih.gov The magnetic moment for a mixed-valence Ru(III/IV) complex has been reported to be 3.66 μB, corresponding to four unpaired electrons. nih.gov

| Complex Type | Metal Ion | Oxidation State | Characterization Methods Mentioned |

| with "bimpr" | Fe(II), Ru(II) | +2 | Synthesis mentioned, detailed characterization limited unicamp.brresearchgate.net |

| with "2-bzimpy" | Fe(II), Ru(II) | +2 | ¹H-NMR, UV-Vis, FT-IR, Mass Spectrometry unicamp.br |

| with 2-pyridin-2-yl-1H-benzimidazole | Ru | +2, +3, +4 | UV-Vis, Magnetic Susceptibility, Crystal Structure nih.gov |

Other Transition Metal Complexes (e.g., Mn(II), Zn(II), Cu(II))

Manganese(II) Complexes: Research on Mn(II) complexes with other benzimidazole-containing ligands has been conducted, though specific details for "bimpr" are lacking. tubitak.gov.tr

Zinc(II) Complexes: A variety of Zn(II) complexes with benzimidazole derivatives have been synthesized and characterized. tubitak.gov.trnih.govnih.govresearchgate.net These complexes are typically prepared by reacting a zinc salt with the respective ligand in a suitable solvent. Characterization is often performed using elemental analysis, FT-IR, and NMR spectroscopy. The electronic spectra of Zn(II) complexes generally show intense bands in the UV region, similar to the free ligand, due to the d¹⁰ electronic configuration of Zn(II). nih.gov

Copper(II) Complexes: Copper(II) complexes with various benzimidazole ligands have been synthesized and studied. nih.govnih.govnih.gov The electronic spectra of these complexes often exhibit ligand-to-metal charge transfer (LMCT) bands. nih.gov For instance, Cu(II) complexes with benzimidazole Schiff base ligands show a main absorption band in the range of 429–438 nm. nih.gov

| Metal Ion | General Observations with Benzimidazole Ligands |

| Mn(II) | Synthesis with related ligands reported, specific data for "bimpr" is scarce. tubitak.gov.tr |

| Zn(II) | Forms complexes characterized by spectroscopic methods; UV-Vis spectra dominated by ligand-based transitions. tubitak.gov.trnih.govnih.govresearchgate.net |

| Cu(II) | Forms complexes with characteristic LMCT bands in their electronic spectra. nih.govnih.govnih.gov |

Electronic Structure and Ligand Field Effects in Complexes

The electronic structure and ligand field effects in metal complexes of this compound and its analogues are crucial for understanding their properties. The differing electronic structures of Fe(II) and Ru(II) complexes, for example, lead to variations in their ligand field strengths. unicamp.br

The coordination of the ligand to a metal ion, such as Fe(II) or Ru(II), results in the appearance of metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectrum, typically at wavelengths longer than 350 nm. unicamp.br These bands are indicative of the electronic transitions from the metal d-orbitals to the ligand's π* orbitals and are a hallmark of the formation of such coordination complexes. The energy of these MLCT bands provides information about the ligand field splitting and the electronic interaction between the metal and the ligand.

Intermolecular Interactions and Self-Assembly in Coordination Complexes of this compound

The supramolecular assembly of coordination complexes is a field of immense interest, where non-covalent interactions dictate the formation of intricate and functional architectures. In the case of complexes featuring the ligand this compound, a combination of hydrogen bonding and π-π stacking interactions are the primary driving forces behind their self-assembly into higher-order structures. The presence of both a hydrogen bond donor (the N-H group of the pyrrole and benzimidazole rings) and acceptor (the imine nitrogen of the benzimidazole ring) sites within the ligand framework, along with the aromatic nature of both heterocyclic rings, provides a versatile platform for the formation of complex supramolecular networks.

The functionalization of the benzimidazole ring can introduce polar or ionic groups, which further facilitates the formation of hydrogen bonds or electrostatic attractions between the complex and other molecules. unicamp.br This characteristic is pivotal for applications in the development of sensors and in catalysis. unicamp.br

Furthermore, the planar aromatic rings of the benzimidazole and pyrrole moieties are predisposed to engage in π-π stacking interactions. These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems, play a significant role in stabilizing the crystal packing. The geometry of these stacking interactions can vary, ranging from parallel-displaced to T-shaped arrangements, and the distances between the interacting rings are typically in the range of 3.3 to 3.8 Å. In many structurally characterized benzimidazole-containing complexes, these π-π stacking interactions are observed between the benzimidazole rings of neighboring molecules, contributing to the formation of columnar or layered structures.

Photophysical and Photochemical Investigations

Fluorescence and Emission Characteristics

The fluorescence properties of benzimidazole (B57391) derivatives are of significant interest due to their application as fluorescent probes and materials. These characteristics are intrinsically linked to the molecule's structure and its interaction with the surrounding environment.

Emission Wavelengths and Stokes Shifts

The emission wavelength indicates the energy of the light released as a molecule transitions from an excited electronic state back to its ground state. The Stokes shift, which is the difference in energy (or wavelength) between the maximum absorption and the maximum emission, is a key parameter in characterizing fluorescence. For many benzimidazole derivatives, fluorescence occurs with an anomalously large Stokes shift, often as a result of excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net However, detailed studies specifying the emission maxima and Stokes shift values for 2-(1H-pyrrol-2-yl)-1H-benzimidazole are not extensively available in the surveyed literature.

Quantum Yield Determination and Factors Influencing Emission

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of benzimidazole derivatives can be influenced by various factors, including the nature and position of substituents on the benzimidazole ring and the presence of external factors like metal ions. researchgate.netmdpi.com For instance, in related 2-(2'-hydroxyphenyl)benzimidazole compounds, the quantum yield of the tautomer emission is often significantly larger than that of the normal emission. researchgate.net Specific quantitative data on the fluorescence quantum yield for this compound remains to be detailed in available research.

Solvatochromism and Solvent Polarity Effects on Emission

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, which is observable as a shift in its absorption or emission spectra. This phenomenon is dependent on the polarity of the solvent and reflects the different ways the solvent can stabilize the ground and excited states of the solute molecule. In many benzimidazole derivatives, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity, which can indicate an intramolecular charge transfer character in the excited state. nih.gov While the solvatochromic behavior of various benzimidazole compounds has been studied, specific investigations into the effect of solvent polarity on the emission of this compound are not prominently documented.

Absorption Properties and Electronic Transitions

The absorption of ultraviolet-visible (UV-Vis) light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

UV-Vis Absorption Maxima

| Solvent | Absorption Maxima (λmax) [nm] | Reference |

|---|---|---|

| Data Not Available | Data Not Available | unicamp.br |

Nature of Electronic Transitions (e.g., π→π, intraligand charge transfer)*

The electronic transitions observed in the UV-Vis spectra of aromatic heterocyclic compounds like this compound are typically of a π→π* nature. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the parent 1H-benzimidazole molecule, the lowest energy spin-allowed electronic transition has been identified as a π→π* transition. acs.org The substitution of a pyrrole (B145914) ring at the 2-position of the benzimidazole core creates an extended π-conjugated system. This extension of conjugation is expected to lower the energy of the π→π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzimidazole. In some related, more complex benzimidazole systems, intramolecular charge transfer (ICT) character is also observed, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. nih.gov

Photostability and Photodegradation Mechanisms

While specific studies on the photostability of this compound are not extensively documented in the reviewed literature, the photochemical behavior of its core constituents, particularly the benzimidazole moiety, has been investigated. These studies provide a foundation for understanding the potential photodegradation pathways of the title compound.

The photochemical transformations of this compound are likely dictated by the reactivity of the benzimidazole ring system upon photoexcitation. Studies on the parent benzimidazole molecule have revealed two primary photochemical reaction pathways. acs.org

The first is a fixed-ring photochemistry pathway, which involves the homolytic cleavage of the N-H bond. This process forms a benzimidazolyl radical and a hydrogen atom. acs.org The second pathway is a ring-opening isomerization . This involves the cleavage of the N1–C2 bond within the imidazole (B134444) ring, leading to the formation of an open-ring product, 2-isocyanoaniline. acs.org

Furthermore, investigations into 2-phenylbenzimidazole (B57529) (PBI) and its sulfonic acid derivative (PBSA) have shown that these compounds can generate reactive oxygen species (ROS) upon UVB irradiation. nih.gov This occurs through two distinct mechanisms:

Type I Mechanism : Involves electron transfer from the excited state of the benzimidazole derivative to molecular oxygen, producing superoxide (B77818) radicals (O₂⁻), or electron abstraction from a substrate molecule. nih.gov

Type II Mechanism : Involves energy transfer from the excited triplet state of the benzimidazole derivative to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov

The generation of these ROS, including hydroxyl radicals (•OH), can lead to subsequent oxidative degradation of the parent molecule and surrounding substrates. nih.gov Given these precedents, it is reasonable to hypothesize that the photodegradation of this compound could proceed through similar radical-mediated or ROS-induced pathways.

Table 1: Potential Photochemical Transformation Pathways for Benzimidazole Derivatives

| Pathway | Description | Key Intermediates/Products |

|---|---|---|

| Fixed-Ring Photochemistry | Homolytic cleavage of the N-H bond of the imidazole ring. acs.org | Benzimidazolyl radical, H-atom. acs.org |

| Ring-Opening Isomerization | Cleavage of the N1-C2 bond upon photoexcitation. acs.org | Open-ring isomers (e.g., 2-isocyanoaniline). acs.org |

| Type I Photo-oxidation | Electron transfer from the excited state molecule. nih.gov | Superoxide radicals, substrate radicals. nih.gov |

| Type II Photo-oxidation | Energy transfer from the excited triplet state to molecular oxygen. nih.gov | Singlet oxygen. nih.gov |

| Hydrolysis | Cleavage of susceptible functional groups, such as carbamates in some anthelmintics. nih.gov | Hydrolyzed degradation products. nih.gov |

This table summarizes potential pathways based on studies of benzimidazole and its derivatives; specific pathways for this compound require experimental verification.

Aggregation-Induced Quenching Phenomena

Aggregation-caused quenching (ACQ) is a common phenomenon observed in many planar, π-conjugated fluorescent molecules. In dilute solutions, these molecules exist as monomers and exhibit strong fluorescence. However, as the concentration increases or in a poor solvent, they tend to aggregate. This close association often leads to the formation of non-fluorescent or weakly fluorescent excimers or aggregates due to strong intermolecular π-π stacking interactions, which favor non-radiative decay pathways and thus quench the fluorescence.

While specific studies on the aggregation behavior of this compound are not available in the reviewed literature, its structure, which consists of two linked, relatively planar aromatic heterocyclic rings (pyrrole and benzimidazole), suggests a propensity for π-π stacking. This structural characteristic makes it a candidate for exhibiting ACQ. In contrast, some benzimidazole derivatives have been specifically designed to exhibit the opposite effect, known as aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and enhances fluorescence. researchgate.netscite.ai For instance, a T-shaped benzimidazole derivative was shown to have its ACQ effect suppressed when mechanically interlocked in a macrocycle, which also led to a significant enhancement of its solid-state fluorescence quantum yield. rsc.org The balance between ACQ and AIE is highly dependent on the specific molecular structure and the nature of the intermolecular interactions in the aggregated state.

Table 2: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)

| Feature | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |

|---|---|---|

| Fluorescence in Dilute Solution | High | Low |

| Fluorescence in Aggregate/Solid State | Low (Quenched) | High (Enhanced) |

| Typical Molecular Structure | Planar, rigid aromatic systems | Molecules with rotatable groups (e.g., propellers) |

| Underlying Mechanism | Strong intermolecular π-π stacking creates non-radiative decay pathways (e.g., excimer formation). | Restriction of intramolecular rotations (RIR) in the aggregate state blocks non-radiative pathways, opening radiative channels. |

This table provides a general overview of the ACQ and AIE phenomena.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the fundamental properties of molecules. By solving the Schrödinger equation or its density-based equivalent, these techniques can accurately predict a wide range of molecular characteristics. For 2-(1H-pyrrol-2-yl)-1H-benzimidazole, these calculations have been instrumental in understanding its geometry, spectroscopic behavior, and electronic nature.

Optimized Molecular Geometries and Structural Parameters

Theoretical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311G(d,p)), have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar benzimidazole (B57391) derivatives. nih.gov

For instance, in related benzimidazole structures, the calculated bond lengths and angles were found to be slightly higher than experimental values. nih.gov The planarity of the molecule is a key feature, with the benzimidazole and pyrrole (B145914) rings being nearly coplanar. This arrangement is influenced by steric and electronic interactions between the two heterocyclic rings. The bond connecting the pyrrole and benzimidazole rings is of particular interest, as its length can indicate the degree of conjugation between the two systems.

Table 1: Selected Optimized Structural Parameters for Benzimidazole Derivatives (Theoretical)

| Parameter | A1 | A2 | A3 | A4 | A5 | A6 |

|---|---|---|---|---|---|---|

| Bond Length (Å) | ||||||

| C10–C11 | 1.474 | 1.474 | 1.474 | 1.472 | 1.489 | 1.475 |

| Bond Angle (°) | ||||||

| C1–N32–C10 | 105.84 | 105.79 | 105.92 | 105.79 | 105.59 | 124.25 |

| N32–C10–N33 | 113.05 | 113.07 | - | - | - | - |

Data for 1-benzyl-2-phenyl-1H-benzimidazole derivatives, calculated at the B3LYP/6-31G** level of theory. researchgate.net The numbering scheme may differ from this compound.

Vibrational Frequencies and Spectroscopic Predictions

Computational methods are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For benzimidazole derivatives, DFT calculations have shown good agreement between the calculated and experimental IR spectra after applying appropriate scaling factors. nih.gov

The synthesis and characterization of this compound have been confirmed using FT-IR spectroscopy, among other techniques. unicamp.br Theoretical predictions would aid in a more detailed interpretation of these spectra. For example, the characteristic N-H stretching vibrations of both the pyrrole and benzimidazole rings, as well as the C=N stretching of the imidazole (B134444) ring, can be precisely assigned based on computational results.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. libretexts.org For conjugated systems like this compound, the π-electrons of the aromatic rings contribute significantly to the HOMO and LUMO. DFT calculations can map the distribution of these orbitals, revealing the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). dergipark.org.tr In many benzimidazole derivatives, the HOMO is localized on the benzimidazole ring, while the LUMO is distributed over the entire molecule. dergipark.org.tr

Table 2: Calculated Electronic Properties of Benzimidazole Derivatives (eV)

| Compound | HOMO | LUMO | Energy Gap (ΔE) |

|---|---|---|---|

| A1 | - | - | - |

| A2 | - | - | - |

| A3 | - | - | - |

| A4 | - | - | - |

| A5 | - | - | - |

Specific values for this compound are not available in the provided search results. The table structure is based on typical data from computational studies of similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For benzimidazole derivatives, the MEP map often shows negative potential around the nitrogen atoms of the imidazole ring, highlighting their nucleophilic character. dergipark.org.tr The hydrogen atoms, particularly the N-H protons, usually exhibit positive potential, indicating their electrophilic nature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in determining molecular stability. These interactions, known as hyperconjugation, can be quantified in terms of stabilization energies.

Conformational Analysis and Tautomeric Equilibria Studies

The flexibility of the bond connecting the pyrrole and benzimidazole rings allows for the existence of different rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

Furthermore, this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the benzimidazole and pyrrole rings. Theoretical calculations can be used to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase or in different solvents. libretexts.org The study of tautomeric equilibria is essential for a complete understanding of the molecule's chemical properties and biological activity.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close contact, indicative of interactions, can be identified.

For aromatic and heterocyclic compounds like this compound, the crystal packing is typically dominated by a combination of hydrogen bonds and van der Waals forces. The Hirshfeld surface of a related benzimidazole derivative, for instance, reveals that H···H contacts account for a significant portion of the total surface area, often exceeding 40-50%. nih.govnih.gov This is indicative of the importance of van der Waals interactions in the crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For benzimidazole structures, these plots typically show distinct spikes corresponding to specific interactions. The most prominent interactions for similar benzimidazole compounds include:

H···H interactions: Generally the most abundant, appearing as a large, diffuse region in the fingerprint plot. nih.gov

C···H/H···C interactions: These represent C-H···π interactions and are significant in the packing of aromatic systems. nih.gov

N···H/H···N interactions: These are characteristic of hydrogen bonds involving the nitrogen atoms of the imidazole ring and are crucial for forming chains or layers in the crystal structure. researchgate.net

O···H/H···O interactions: While the parent compound lacks oxygen, derivatives often show these interactions, which are strong and directional. nih.gov

In the case of this compound, the N-H groups of both the pyrrole and benzimidazole rings can act as hydrogen bond donors, while the nitrogen atoms within these rings can act as acceptors. This allows for the formation of robust hydrogen-bonded networks, such as chains or dimers, which are a recurring motif in the crystal structures of benzimidazole derivatives. researchgate.netnih.gov The analysis of these interactions is critical for understanding the solid-state properties of the compound and for crystal engineering.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The benzimidazole scaffold is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Docking studies on various benzimidazole derivatives have revealed their potential to interact with a wide range of biological targets. For instance, derivatives of this compound have been docked against Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant defense. nih.gov In such studies, the pyrrole and benzimidazole rings often form key interactions with the amino acid residues in the active site of the enzyme.

The primary types of interactions observed in docking studies with benzimidazole derivatives include:

Hydrogen Bonding: The N-H groups of the pyrrole and benzimidazole moieties can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions are fundamental for anchoring the ligand in the binding pocket of the target protein.

π-π Stacking: The aromatic systems of the pyrrole and benzimidazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

The results of molecular docking are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. For example, docking studies of benzimidazole derivatives against beta-tubulin, a target for anthelmintic drugs, have shown binding energies in the range of -7 to -9 kcal/mol. semanticscholar.org

| Target Protein | Potential Interacting Residues | Type of Interaction | Reference |

| Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | Tyr128, His161 | Hydrogen Bonding, π-π Stacking | nih.gov |

| Beta-Tubulin | Cys239, Leu248, Val318 | Hydrogen Bonding, Hydrophobic | semanticscholar.org |

| Enoyl-acyl carrier protein reductase (InhA) | Tyr158, Met199 | Hydrogen Bonding, Hydrophobic | vlifesciences.com |

In Silico Prediction of Drug-Likeness

Before a compound is synthesized and tested, its potential as a drug candidate can be evaluated using computational methods to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness. These predictions are often based on the molecular structure and physicochemical properties of the compound.

A widely used set of guidelines for predicting oral bioavailability is Lipinski's Rule of Five. According to this rule, a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of 500 g/mol or less.

A logP (octanol-water partition coefficient) of 5 or less.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Online tools like SwissADME can be used to calculate these and other properties for a given molecule. nih.gov For this compound, the predicted ADME and drug-likeness parameters are summarized in the table below.

| Property | Predicted Value | Interpretation | Reference |

| Molecular Weight | 195.23 g/mol | Complies with Lipinski's rule (<500) | nih.govdergipark.org.tr |

| LogP | 2.45 | Complies with Lipinski's rule (<5) | nih.govdergipark.org.tr |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤5) | nih.govdergipark.org.tr |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) | nih.govdergipark.org.tr |

| Topological Polar Surface Area (TPSA) | 44.14 Ų | Indicates good oral absorption (<140 Ų) | researchgate.net |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed | nih.gov |

| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier | nih.gov |

The predictions suggest that this compound has favorable physicochemical properties for a potential drug candidate. It adheres to Lipinski's Rule of Five, and its TPSA value suggests good intestinal absorption. The prediction that it may permeate the blood-brain barrier is also a significant finding for the potential development of drugs targeting the central nervous system.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge separation often exhibit NLO properties. The NLO response of a molecule can be theoretically evaluated using quantum chemical calculations, which can predict properties like the first hyperpolarizability (β).

The structure of this compound, with its electron-rich pyrrole ring and the benzimidazole system, suggests potential for NLO activity. Theoretical studies on similar donor-acceptor systems involving pyrrole and benzimidazole heterocycles have shown that these molecules can possess significant NLO responses. nih.gov The first hyperpolarizability is a key parameter used to quantify the second-order NLO response of a molecule.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the NLO properties. These calculations can provide insights into how structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can enhance the NLO response. For related benzimidazole derivatives, it has been shown that the strategic placement of substituents can significantly increase the first hyperpolarizability value.

The degree of π-conjugation between the pyrrole and benzimidazole rings.

The intramolecular charge transfer characteristics from the electron-rich pyrrole to the benzimidazole moiety.

The planarity of the molecule, which affects the extent of electron delocalization.

Theoretical evaluations of NLO properties are crucial for the rational design of new organic materials for photonic applications.

Biological Activity Investigations in Vitro and Mechanistic Studies

Antimicrobial Efficacy and Mechanisms

The benzimidazole (B57391) nucleus is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities. nih.gov When combined with a pyrrole (B145914) ring, another important pharmacophore, the resulting compounds show significant potential as antimicrobial agents.

Derivatives of the 2-(1H-pyrrol-2-yl)-1H-benzimidazole scaffold have been synthesized and evaluated for their antibacterial properties against a range of pathogens.

Studies on a series of substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazoles and their 2,5-dimethylpyrrol-1-yl) analogues revealed notable antibacterial activity. The compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values indicated activity ranging from 6.25 to 100 µg/mL. Specifically, certain substituted derivatives showed significant activity against E. coli with MIC values as low as 6.25 µg/mL.

Another study focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which demonstrated more potent activity against Gram-positive bacteria than Gram-negative bacteria. acs.org This difference in efficacy is often attributed to the structural variations in the cell membranes between the two bacterial types. acs.org For instance, compound 2g (see table below), an N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, was identified as a particularly potent agent against S. aureus and methicillin-resistant S. aureus (MRSA), with MIC values of 4 µg/mL. acs.org The antibacterial potency was found to be influenced by the length of the N-alkyl chain, with longer chains sometimes leading to enhanced absorption and activity. acs.org

Table 1: Antibacterial Activity of Selected Pyrrolyl Benzimidazole Derivatives Data sourced from multiple studies to illustrate the range of activity.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Substituted 2-(4-(1H-pyrrol-1-yl) phenyl) 1H-benzo[d]imidazole | E. coli | 6.25 | |

| Substituted 2-(4-(1H-pyrrol-1-yl) phenyl) 1H-benzo[d]imidazole | S. aureus | 25-100 | |

| 2g : N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | S. aureus | 4 | acs.org |

| 2g : N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MRSA | 4 | acs.org |

| 2g : N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | E. coli | 64 | acs.org |

The antifungal potential of pyrrolyl benzimidazole derivatives has also been a subject of investigation. Benzimidazoles are a known class of compounds with antifungal properties, and modifications to the core structure can yield highly active agents. nih.govbenthamscience.com

In a study of new 4H-pyrrolo[1,2-a]benzimidazoles, several compounds exhibited moderate activity. The most active compound against Candida albicans in this series was 2f (a derivative with a specific substitution pattern), which showed a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL.

Furthermore, the N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives mentioned previously were also tested against fungal strains. acs.org Several compounds, including 1b , 1c , 2e , and 2g , displayed moderate activity against both Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. acs.org

Table 2: Antifungal Activity of Selected Pyrrolyl Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2f : A 4H-pyrrolo[1,2-a]benzimidazole derivative | C. albicans | 31.25 | |

| 2g : N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | C. albicans | 64 | acs.org |

| 2g : N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | A. niger | 64 | acs.org |

Bacterial biofilms present a significant challenge due to their increased resistance to conventional antimicrobial agents. nih.gov Research into compounds that can inhibit biofilm formation or eradicate mature biofilms is therefore crucial.

Studies involving a close structural analog, 2-pyridin-2-yl-1H-benzimidazole (2,2′-PyBIm), have provided insight into the anti-biofilm potential of this class of compounds. nih.govnih.gov While the ligand alone has some effect, its complexation with ruthenium (Ru) ions was found to significantly enhance anti-biofilm activity against Pseudomonas aeruginosa PAO1. nih.govnih.gov This suggests a synergistic effect between the benzimidazole ligand and the metal ion. nih.gov These ruthenium complexes were effective at interrupting the initial binding process of bacteria to surfaces, a critical step in biofilm formation. nih.gov

The mechanism of action for these complexes involves altering the cell surface properties of the bacteria. nih.gov The effect of the ruthenium complexes on the contact angle and zeta potential of the microbial surface was measured, indicating that changes in these electric and physical properties disrupt bacterial aggregation and adhesion. nih.gov

The relationship between the chemical structure of pyrrolyl-benzimidazole derivatives and their antimicrobial activity has been explored to guide the development of more potent compounds.

Substitution at N-1 and C-2 Positions: The biological properties of the benzimidazole system are strongly influenced by substituents at the N-1 and C-2 positions. acs.org For antibacterial activity, increasing the length of the alkyl chain at the N-1 position can have a positive effect on bacterial growth suppression, likely by enhancing the compound's ability to penetrate the bacterial cell membrane. acs.org

Synergistic Effects with Metals: The coordination of the this compound scaffold with metal ions can lead to enhanced biological activity. As seen with ruthenium complexes, the resulting compound can have significantly better anti-biofilm properties than the ligand alone. nih.gov

Influence of Electron-Withdrawing/Donating Groups: In broader studies of benzimidazole derivatives, the presence and position of electron-withdrawing groups (e.g., fluoro, nitro) or electron-donating groups can significantly contribute to their antimicrobial properties. nih.govepa.gov For example, the introduction of a chlorine atom at the para-position of a benzene (B151609) ring in some benzimidazole series was found to increase antifungal activity. epa.gov

Antiviral Activity Assessments (In Vitro)

Beyond antimicrobial applications, benzimidazole derivatives have been investigated as a promising class of antiviral agents. nih.gov

Several studies have synthesized and evaluated novel benzimidazole derivatives for their in vitro activity against the Hepatitis B Virus (HBV). These compounds have generally shown strong activity against HBV replication with low associated cytotoxicity in cell lines such as HepG2.2.15. nih.govnih.gov

In one study, a series of novel benzimidazole derivatives demonstrated high antiviral potency. The most promising compounds, 12a and 12b , exhibited IC₅₀ values of 0.9 µM and 0.7 µM, respectively. nih.gov Their selectivity indices (SI), a measure of the compound's specificity for the virus over host cells, were remarkably high at >1111 and >714, respectively, marking them as strong candidates for further investigation as novel HBV inhibitors. nih.gov

Another study focusing on thiazolylbenzimidazole derivatives also identified a potent compound, 8b , with an IC₅₀ of 1.1 µM and a selectivity index greater than 90.9, establishing it as a benchmark for further development. nih.gov

Table 3: In Vitro Anti-Hepatitis B Virus (HBV) Activity of Selected Benzimidazole Derivatives

| Compound | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 12a | 0.9 | >1111 | nih.gov |

| 12b | 0.7 | >714 | nih.gov |

| 8b | 1.1 | >90.9 | nih.gov |

Activity against Cytomegalovirus (CMV)

The benzimidazole class of molecules, particularly benzimidazole nucleosides, are recognized as potent and selective inhibitors of human cytomegalovirus (HCMV) replication. nih.govnih.gov Compounds such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and maribavir (B1676074) are well-documented inhibitors that act through distinct mechanisms. nih.govnih.gov BDCRB is known to block the processing and maturation of viral DNA, while maribavir interferes with viral DNA synthesis and capsid nuclear egress. nih.govnih.gov Further research into other analogs has identified different points of action in the viral replication cycle. nih.govnih.gov While the broader benzimidazole family shows significant promise and activity against HCMV, specific data on the antiviral activity of this compound against cytomegalovirus was not available in the reviewed literature.

Activity against Bovine Viral Diarrhea Virus (BVDV) and Classical Swine Fever Virus (CSFV)

Bovine Viral Diarrhea Virus (BVDV) and Classical Swine Fever Virus (CSFV) belong to the Pestivirus genus within the Flaviviridae family. nih.gov BVDV is a significant pathogen in cattle and is often used as a surrogate model for studying inhibitors of other viruses in the same family, like Hepatitis C Virus (HCV). nih.govconicet.gov.ar The RNA-dependent RNA polymerase (RdRp) of BVDV is a key target for antiviral drug development. nih.govtcmsp-e.com

Research has demonstrated that various benzimidazole derivatives are active against BVDV and other RNA viruses. nih.gov Studies on benzimidazole-2-phenyl-carboxamides, for example, have identified compounds with potent and selective activity against BVDV, appearing to inhibit the early stages of viral infection. nih.gov However, specific investigational data on the activity of this compound against either BVDV or CSFV is not detailed in the available search results.

Antioxidant Activity and Reactive Oxygen Species Modulation

The antioxidant potential of benzimidazole derivatives has been a subject of scientific inquiry, with studies focusing on their ability to counteract oxidative stress through various mechanisms.

Lipid Peroxidation (LPO) Inhibition

The inhibition of lipid peroxidation is a key indicator of antioxidant activity. A series of 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their ability to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. Several of these compounds demonstrated moderate to high inhibitory activity when compared to the standard antioxidant, butylated hydroxytoluene (BHT). The most potent of the tested compounds was 5j, which had a lipid peroxidation inhibition value of 3.73 nmol/mg/min.

Table 1: Lipid Peroxidation (LPO) Inhibition by this compound Derivatives

| Compound | R¹ | R² | LPO (nmol/mg/min) | % Inhibition |

|---|---|---|---|---|

| 5a | Methyl | H | 12.01 | 24 |

| 5b | Ethyl | H | 5.25 | 67 |

| 5c | Propyl | H | 10.32 | 35 |

| 5d | Butyl | H | 5.31 | 66 |

| 5e | Cyclohexyl | H | 10.15 | 36 |

| 5f | Benzyl (B1604629) | H | 10.43 | 34 |

| 5g | Methyl | 5-Chloro | 10.96 | 31 |

| 5h | Ethyl | 5-Chloro | 9.03 | 43 |

| 5i | Propyl | 5-Chloro | 6.42 | 60 |

| 5j | Butyl | 5-Chloro | 3.73 | 77 |

| 5k | Cyclohexyl | 5-Chloro | 5.58 | 65 |

| 5l | Benzyl | 5-Chloro | 5.86 | 63 |

| 5m | Methyl | 5-Nitro | 5.82 | 63 |

| 5n | Ethyl | 5-Nitro | 8.52 | 46 |

| BHT | - | - | 5.51 | 65 |

| Control | - | - | 15.89 | 0 |

Data sourced from studies on 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives.

Superoxide (B77818) Anion Formation Inhibition

Superoxide anion is a primary reactive oxygen species, and its inhibition is a crucial aspect of antioxidant defense. While the broader class of benzimidazole derivatives has been studied for general antioxidant properties, specific data on the inhibition of superoxide anion formation by this compound was not available in the reviewed literature.

EROD Assay Investigations

The 7-ethoxyresorufin-O-deethylase (EROD) assay is used to measure the activity of the cytochrome P450 enzyme CYP1A1, which can be involved in the metabolic activation of certain compounds to generate reactive oxygen species. In the same study investigating lipid peroxidation, the 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives were also tested for their effects on EROD activity. The findings indicated that these compounds did not exert a significant inhibitory effect on EROD activity.

DPPH and FRAP Assays for Radical Scavenging

The antioxidant capacity of this compound and its derivatives has been evaluated using standard in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govbas.bgfarmaceut.orgresearchgate.net These assays measure a compound's ability to donate an electron or hydrogen atom to neutralize free radicals.

Research indicates that the core benzimidazole structure is a promising scaffold for developing antioxidant agents. nih.govnih.gov The activity of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole and pyrrole rings. For instance, studies on related benzimidazole derivatives have shown that the presence of hydroxyl groups, particularly multiple hydroxyls on an aryl ring substituent, can dramatically increase antioxidant activity as measured by DPPH and FRAP tests. nih.gov The position of these hydroxyl groups is also crucial for radical scavenging efficacy. nih.gov Similarly, the introduction of electron-donating groups is a strategy known to enhance antioxidant potential in heterocyclic compounds. nih.gov

In one study, various benzimidazole-hydrazone derivatives were tested, and their antioxidant capacities were compared to standards like Trolox and ferulic acid. nih.gov The results, expressed as µmol Trolox equivalents per gram (µmolTE/g), demonstrated that structural modifications directly impact the radical scavenging and reducing power. nih.gov While specific DPPH and FRAP data for the unsubstituted this compound are part of a broader investigation into this class of compounds, the available literature on its derivatives underscores the therapeutic potential of this chemical family as antioxidants. farmaceut.orgnih.govnih.gov

Antiparasitic Efficacy (In Vitro)

The benzimidazole scaffold is a well-established pharmacophore in anthelmintic drugs, and its derivatives, including this compound, have been explored for broader antiparasitic applications. nih.govnih.govnih.gov

Antiprotozoal Activity (e.g., Giardia intestinalis, Trichomonas vaginalis, Plasmodium falciparum)

Derivatives of benzimidazole have demonstrated significant in vitro activity against various protozoan parasites. nih.govbohrium.comnih.gov Research has confirmed the high susceptibility of Giardia intestinalis (also known as G. lamblia) and Trichomonas vaginalis to a range of benzimidazole compounds, with some derivatives showing 50% inhibitory concentrations (IC50) in the nanomolar to low micromolar range. nih.govnih.gov In some cases, the potency of these synthetic compounds has been shown to be even greater than that of metronidazole, a standard drug used for treating infections caused by these protozoa. bohrium.comnih.gov

The mechanism of action for many benzimidazoles against protozoa is believed to involve binding to β-tubulin, which disrupts microtubule-dependent processes essential for parasite survival, such as motility, adhesion, and cell division. preprints.org The antiprotozoal spectrum of benzimidazoles has also been extended to include Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

| Compound Class | Parasite | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Giardia intestinalis | 0.005 to 0.16 µg/mL | nih.gov |

| Benzimidazole Derivatives | Trichomonas vaginalis | 0.005 to 0.16 µg/mL | nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives | Giardia intestinalis | Nanomolar range | nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives | Trichomonas vaginalis | Nanomolar range | nih.gov |

| Dicationic Bisbenzamidines (Benzimidazole Analogues) | Plasmodium falciparum | Nanomolar potency | nih.gov |

Anthelmintic Activity (e.g., Trichinella spiralis)

The anthelmintic properties of benzimidazoles are well-documented, and research continues to explore new derivatives for improved efficacy. nih.govfabad.org.trnih.gov In vitro studies against the muscle larvae of Trichinella spiralis, a parasitic nematode, have shown that benzimidazole compounds can be highly effective. nih.govnih.gov The nature of the substituents on the benzimidazole ring is directly related to the compound's activity against both immature and adult stages of the parasite. nih.gov For instance, a 2-(trifluoromethyl)-1H-benzimidazole derivative demonstrated good in vitro activity against T. spiralis muscle larvae, causing significant ultrastructural damage to the parasite's cuticle, hypodermis, and midgut. nih.gov

Structure-Activity Relationships in Antiparasitic Agents

Structure-activity relationship (SAR) studies are fundamental to optimizing the antiparasitic efficacy of the this compound scaffold. rsc.orgresearchgate.net Systematic analysis reveals that modifications at various positions on the benzimidazole ring can significantly alter the biological activity against parasites like T. vaginalis and G. intestinalis. rsc.org

Key findings from SAR studies on related benzimidazole derivatives include:

Substituents at Position 5: The nature of the group at the 5-position of the benzimidazole ring influences anthelmintic potency. Substituents linked via a carbon, sulfur, or oxygen atom tend to be more potent against T. spiralis than those with other linkers. nih.gov

Heterocyclic Analogues: Replacing the benzimidazole ring with other heterocycles like benzoxazole (B165842) or benzothiazole (B30560) can lead to a loss of activity, highlighting the structural specificity required for interaction with the biological target, such as topoisomerase I in some cases. nih.gov

Systematic Characterization: Dual activity-difference (DAD) maps have been used to systematically characterize the SAR of benzimidazole derivatives against both T. vaginalis and G. intestinalis, encouraging efforts to develop broad-spectrum antiprotozoal agents. rsc.orgresearchgate.net

Antiproliferative and Anticancer Research (In Vitro)

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds, including those with anticancer properties. nih.govnih.gov